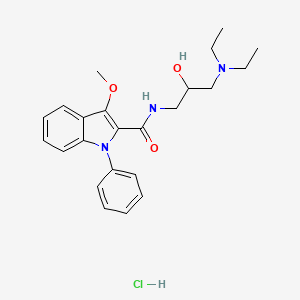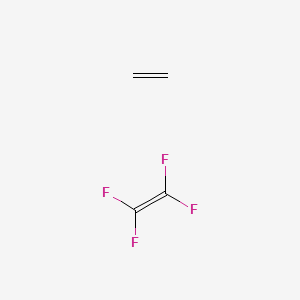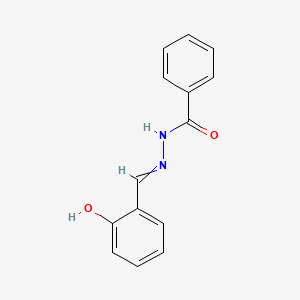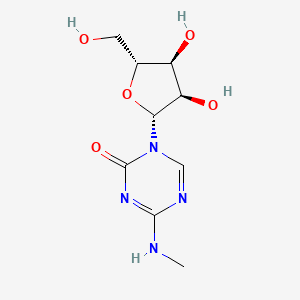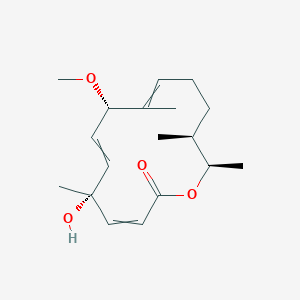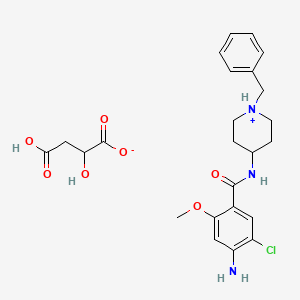
Clebopride malate
概要
説明
N-(1-benzyl-4-piperidyl)-2-methoxy-4-amino-5-chlorobenzamide malate , is a compound belonging to the benzamide group. It is primarily recognized for its antidopaminergic properties, which make it effective in treating gastrointestinal disorders such as nausea and vomiting . Clebopride malate acts on the hypothalamus, the chemoreceptor trigger zone, and the mesolimbic system, blocking dopaminergic receptors in the gastrointestinal tract .
作用機序
クレボプリドマレアートは、主にドーパミン受容体の拮抗作用によって作用を発揮します。消化管、視床下部、化学受容体トリガーゾーンのドーパミンD2受容体に結合し、ドーパミンによる影響を阻害します。 これにより、消化管運動が亢進し、吐き気や嘔吐が軽減されます 。 この化合物の分子標的はドーパミン受容体であり、その経路はドーパミンシグナル伝達の調節に関与しています .
類似の化合物:
メトクロプラミド: 同様の抗ドーパミン作用を持つ別のベンズアミド誘導体。
ドンペリドン: 吐き気や嘔吐の治療に使用されるドーパミン拮抗薬。
イトプリド: 抗ドーパミン作用を持つ運動促進薬。
比較:
クレボプリドマレアートとメトクロプラミド: 両方の化合物は同様の作用機序を共有していますが、クレボプリドマレアートはより高い治療指数を持ち、高プロラクチン血症や錐体外路症状に関連する副作用が少ない.
クレボプリドマレアートとドンペリドン: どちらも吐き気や嘔吐の治療に効果的ですが、クレボプリドマレアートは消化管においてより広範囲に作用します。
クレボプリドマレアートとイトプリド: イトプリドは、アセチルコリンエステラーゼ阻害作用も有しており、消化管運動の増強に効果的です.
クレボプリドマレアートは、類似の化合物と比較して、優れた治療指数と消化管におけるより広範な作用範囲を備えているため、際立っています .
生化学分析
Biochemical Properties
Clebopride malate plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily functions as a dopamine antagonist, binding to dopamine receptors and inhibiting their activity. This interaction helps in reducing nausea and vomiting by blocking the dopamine receptors in the chemoreceptor trigger zone of the brain . Additionally, this compound interacts with serotonin receptors, contributing to its prokinetic effects on the gastrointestinal tract .
Cellular Effects
This compound influences various types of cells and cellular processes. It affects cell signaling pathways by inhibiting dopamine receptors, which in turn modulates neurotransmitter release and neuronal activity . This inhibition can lead to changes in gene expression and cellular metabolism, particularly in the gastrointestinal tract where it enhances motility and reduces symptoms of dyspepsia . The compound also impacts the central nervous system, reducing nausea and vomiting associated with chemotherapy .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to dopamine receptors, particularly the D2 subtype, and inhibiting their activity . This binding prevents dopamine from exerting its effects, leading to reduced nausea and vomiting. Additionally, this compound interacts with serotonin receptors, enhancing gastrointestinal motility . The compound’s molecular structure allows it to effectively bind to these receptors, leading to its therapeutic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but it can degrade under certain conditions, affecting its efficacy . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in enhancing gastrointestinal motility and reducing nausea . Prolonged use may lead to tolerance and reduced efficacy over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, the compound effectively reduces symptoms of gastrointestinal disorders without significant adverse effects . At higher doses, this compound can cause toxic effects, including hyperprolactinemia and extrapyramidal symptoms . These adverse effects highlight the importance of careful dosage management in clinical settings.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes hydroxylation and N-dealkylation . The major metabolites include hydroxylated derivatives and lactam forms, which are excreted in the urine . The compound’s metabolism involves various enzymes, including cytochrome P450 isoforms, which play a crucial role in its biotransformation .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It is absorbed in the gastrointestinal tract and distributed throughout the body, including the brain . The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . Its distribution is influenced by factors such as blood-brain barrier permeability and tissue-specific binding .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with dopamine and serotonin receptors . The compound’s activity is influenced by its localization, as it needs to reach specific receptors to exert its effects. Post-translational modifications and targeting signals play a role in directing this compound to its functional sites within the cell .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of clebopride malate involves several steps:
Formation of the Benzamide Core: The initial step involves the reaction of 4-amino-5-chloro-2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride.
Amidation: The acid chloride is then reacted with 1-benzyl-4-piperidylamine to form the benzamide derivative.
Formation of Malate Salt: The final step involves the reaction of the benzamide derivative with malic acid to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The final product is typically obtained as a white or almost white crystalline powder, sparingly soluble in water and methanol .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding quinones.
Reduction: The compound can be reduced at the benzamide moiety, although this is less common.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the chloro group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of reduced benzamide derivatives.
Substitution: Formation of substituted benzamide derivatives
科学的研究の応用
Clebopride malate has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study antidopaminergic activity and receptor binding.
Biology: Investigated for its effects on gastrointestinal motility and its potential use in treating functional gastrointestinal disorders.
類似化合物との比較
Metoclopramide: Another benzamide derivative with similar antidopaminergic properties.
Domperidone: A dopamine antagonist used to treat nausea and vomiting.
Itopride: A prokinetic agent with antidopaminergic activity.
Comparison:
Clebopride malate vs. Metoclopramide: Both compounds share similar mechanisms of action, but this compound has a higher therapeutic ratio and fewer side effects related to hyperprolactinemia and extrapyramidal symptoms.
This compound vs. Domperidone: While both are effective in treating nausea and vomiting, this compound has a broader range of action in the gastrointestinal tract.
This compound vs. Itopride: Itopride has additional acetylcholinesterase inhibitory activity, making it more effective in enhancing gastrointestinal motility.
This compound stands out due to its superior therapeutic ratio and broader range of action in the gastrointestinal tract compared to similar compounds .
特性
CAS番号 |
57645-91-7 |
|---|---|
分子式 |
C23H28ClN3O6 |
分子量 |
477.9 g/mol |
IUPAC名 |
4-amino-N-(1-benzylpiperidin-4-yl)-5-chloro-2-methoxybenzamide;propanedioic acid |
InChI |
InChI=1S/C20H24ClN3O2.C3H4O4/c1-26-19-12-18(22)17(21)11-16(19)20(25)23-15-7-9-24(10-8-15)13-14-5-3-2-4-6-14;4-2(5)1-3(6)7/h2-6,11-12,15H,7-10,13,22H2,1H3,(H,23,25);1H2,(H,4,5)(H,6,7) |
InChIキー |
JYPNMWONPFJUBT-UHFFFAOYSA-N |
異性体SMILES |
COC1=CC(=C(C=C1C(=O)NC2CC[NH+](CC2)CC3=CC=CC=C3)Cl)N.C([C@@H](C(=O)[O-])O)C(=O)O |
SMILES |
COC1=CC(=C(C=C1C(=O)NC2CC[NH+](CC2)CC3=CC=CC=C3)Cl)N.C(C(C(=O)[O-])O)C(=O)O |
正規SMILES |
COC1=CC(=C(C=C1C(=O)NC2CCN(CC2)CC3=CC=CC=C3)Cl)N.C(C(=O)O)C(=O)O |
| 57645-91-7 | |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Clebopride Malate?
A1: this compound is a benzamide derivative that acts as a dopamine antagonist. [, , ] It exerts its effects by blocking dopamine receptors, primarily in the central nervous system.
Q2: What are the main therapeutic applications of this compound?
A2: this compound has been investigated for its potential in treating functional gastrointestinal disorders and as an antiemetic agent, particularly in patients undergoing chemotherapy. [, , ] It has shown efficacy in reducing nausea and vomiting induced by cisplatin, a common chemotherapy drug. []
Q3: Are there any known concerns regarding the use of this compound?
A3: While this compound has shown promise in certain therapeutic areas, it's essential to note that it can induce extrapyramidal side effects, similar to other dopamine antagonists. [, ] These effects, which can include involuntary movements and muscle stiffness, have been observed at various dose levels and can limit the drug's continued use. [] Researchers are exploring strategies to mitigate these side effects while maintaining its therapeutic benefits.
Q4: Have there been any attempts to improve the delivery and formulation of this compound?
A4: Yes, research has explored different formulations of this compound to enhance its therapeutic profile. One study investigated the development of a sustained-release preparation using hydrophilic polymeric matrices and double-layered tablets. [, ] This approach aimed to extend the drug's duration of action and potentially reduce the frequency of administration.
Q5: What analytical techniques are commonly employed to study this compound?
A5: Gas chromatography with electron capture detection (GC-ECD) has been used to determine the concentration of this compound in biological samples. [] This technique allows for sensitive and specific quantification of the drug, enabling researchers to study its pharmacokinetic properties.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



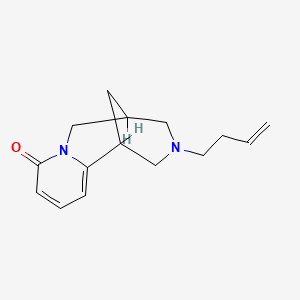
![1S,2S,5R-1,4,4 Trimethyltricyclo[6.3.1.0(2,5)]dodec-8(9)-ene](/img/structure/B1215261.png)
![5-[(3-Methylanilino)methylidene]-1-(2-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B1215262.png)
![2-Methoxy-5-methyl-4-[(4-methyl-2-nitrophenyl)azo]benzenediazonium](/img/structure/B1215267.png)
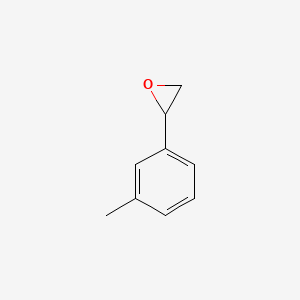
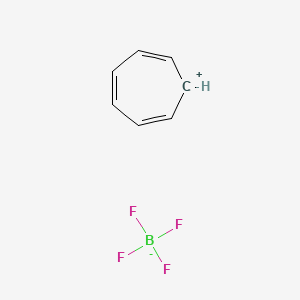
![[1,6-Dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] decanoate](/img/structure/B1215271.png)

